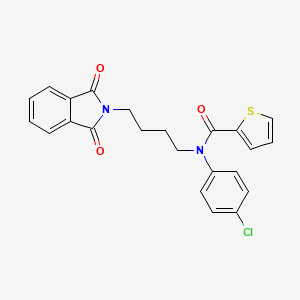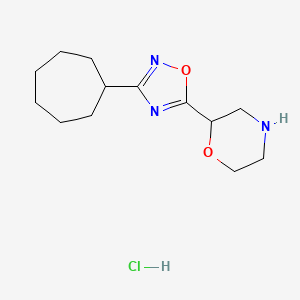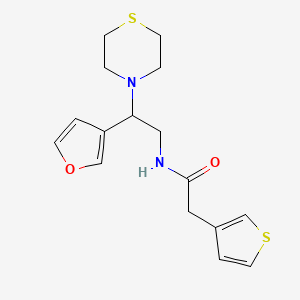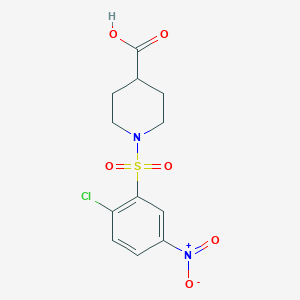![molecular formula C24H26N6O4S B2617604 N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105237-03-3](/img/structure/B2617604.png)
N-(sec-butyl)-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole derivatives are a class of compounds that have been found to exhibit a wide range of medicinal properties . They have been reported to have antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .
Molecular Structure Analysis
1,2,4-Triazole has a molecular formula of C2H3N3 and exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole . The 1H form is more stable .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives can vary widely depending on their specific structures. Some derivatives have been found to inhibit the growth of certain bacteria .Physical And Chemical Properties Analysis
1,2,4-Triazoles are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has focused on the synthesis and structural characterization of polynuclear pyrido and thiazolo triazolo quinazolines, highlighting the novel synthesis methods and the deduced structures based on elemental analysis and spectral data. These compounds were synthesized starting from specific precursors and were screened for antimicrobial activity, demonstrating the chemical versatility and potential biological relevance of these molecules (El‐Kazak & Ibrahim, 2013).
Antimicrobial and Anticancer Activity
The antimicrobial evaluation of these compounds shows that some of them exhibited good potency against various microorganisms, suggesting their potential as antimicrobial agents. This is consistent across multiple studies, where compounds with similar structures have been synthesized and evaluated for their biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria (Gineinah, 2001).
Furthermore, these compounds have been evaluated for their anticancer activities, particularly focusing on human neuroblastoma and colon carcinoma cell lines. Some compounds have shown significant cytotoxicity, offering insights into the design of new anticancer drugs (Reddy et al., 2015).
Molecular Design and Prediction of Biological Activity
Studies have also been conducted on the computer prediction of biological activity and acute toxicity for related compounds, providing a theoretical basis for the selection of promising substances for further experimental validation. This approach helps in identifying compounds with potential antineurotic activity, which could be beneficial for the treatment of male reproductive and erectile dysfunction, indicating the broad spectrum of potential therapeutic applications of these molecules (Danylchenko, Drushlyak, & Kovalenko, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-butan-2-yl-1-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-5-14(2)25-21(32)15-6-11-18-19(12-15)30-23(29(3)22(18)33)27-28-24(30)35-13-20(31)26-16-7-9-17(34-4)10-8-16/h6-12,14H,5,13H2,1-4H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHDJOQYTNHKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2617527.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2617532.png)




![Ethyl 2-{[3-cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2617538.png)

![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2617541.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2617542.png)

![3-[(2-Cyanophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2617544.png)
